molecular formula C11H11ClO3 B14059695 1-(4-(Carboxymethyl)phenyl)-3-chloropropan-1-one

1-(4-(Carboxymethyl)phenyl)-3-chloropropan-1-one

Cat. No.: B14059695
M. Wt: 226.65 g/mol
InChI Key: OZRDDUVDEJKRPN-UHFFFAOYSA-N
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Description

1-(4-(Carboxymethyl)phenyl)-3-chloropropan-1-one is an organic compound with a unique structure that includes a carboxymethyl group attached to a phenyl ring, which is further connected to a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Carboxymethyl)phenyl)-3-chloropropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-(carboxymethyl)benzene with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Carboxymethyl)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The carboxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.

Major Products Formed:

    Oxidation: 1-(4-(Carboxymethyl)phenyl)-3-hydroxypropan-1-one.

    Reduction: 1-(4-(Carboxymethyl

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

2-[4-(3-chloropropanoyl)phenyl]acetic acid

InChI

InChI=1S/C11H11ClO3/c12-6-5-10(13)9-3-1-8(2-4-9)7-11(14)15/h1-4H,5-7H2,(H,14,15)

InChI Key

OZRDDUVDEJKRPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C(=O)CCCl

Origin of Product

United States

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